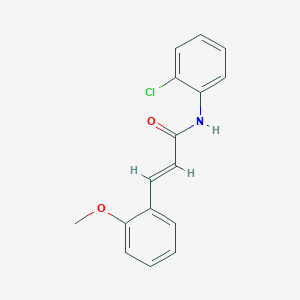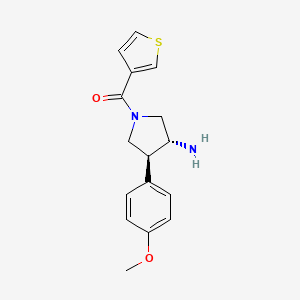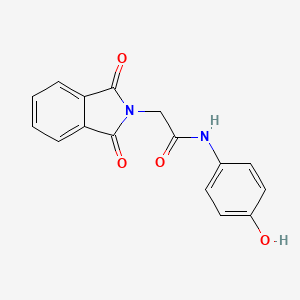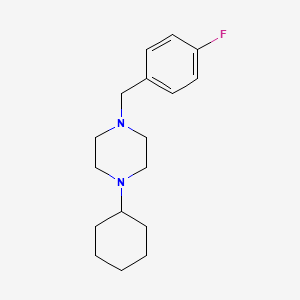
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA is a member of the acrylamide family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For example, N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide inhibits cell proliferation and induces apoptosis in various cancer cell lines. N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide also inhibits the migration and invasion of cancer cells. In addition, N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and fibrosis in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its relatively simple synthesis method. N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is also stable under standard laboratory conditions. However, one limitation of using N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other therapeutic agents. Additionally, the development of more water-soluble derivatives of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide may expand its use in in vivo studies. Finally, the potential use of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide in the treatment of neurodegenerative diseases warrants further investigation.
In conclusion, N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is a promising chemical compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-fibrotic activities make it an attractive candidate for further study. Although its mechanism of action is not fully understood, its biochemical and physiological effects have been well documented. With further research, N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide may prove to be a valuable therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide can be synthesized through a simple one-pot reaction of 2-chlorobenzaldehyde and 2-methoxybenzaldehyde with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-fibrotic activities. N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-9-5-2-6-12(15)10-11-16(19)18-14-8-4-3-7-13(14)17/h2-11H,1H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLOMHTWYUDST-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)



![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5632940.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)
![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)
![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)

![N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5632995.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5633000.png)